(R)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
Overview
Description
®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid is a chiral compound belonging to the class of tetrahydroquinolines These compounds are characterized by a quinoline core structure that is partially hydrogenated The ®-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and chemical reactivity
Scientific Research Applications
®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid can be achieved through several methods:
Asymmetric Hydrogenation: This method involves the hydrogenation of quinoline derivatives using chiral catalysts to obtain the desired enantiomer.
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials, such as amino acids, to construct the tetrahydroquinoline framework.
Enantioselective Catalysis: Employing chiral catalysts to induce asymmetry in the formation of the tetrahydroquinoline ring.
Industrial Production Methods: Industrial production often relies on scalable methods such as asymmetric hydrogenation due to its efficiency and high enantioselectivity. The use of robust chiral catalysts that can be recycled and reused is also a key consideration in industrial settings.
Types of Reactions:
Oxidation: ®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid can undergo oxidation reactions to form quinoline-2-carboxylic acid.
Reduction: The compound can be reduced to form various tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products:
Oxidation: Quinoline-2-carboxylic acid.
Reduction: Various tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives depending on the reagents used.
Comparison with Similar Compounds
Quinoline-2-carboxylic acid: Lacks the tetrahydro structure and chiral center.
1,2,3,4-Tetrahydroquinoline: Similar structure but without the carboxylic acid group.
2-Carboxytetrahydroquinoline: Similar but may differ in the position of the carboxylic acid group.
Uniqueness: ®-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid is unique due to its chiral center and specific three-dimensional arrangement, which can significantly influence its reactivity and biological activity. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(2R)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJVTYVKQNOXPP-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446770 | |
Record name | (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92977-00-9 | |
Record name | (2R)-1,2,3,4-Tetrahydro-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92977-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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